molecular formula C5H5BrFN3 B2538684 (3-Bromo-6-fluoropyridin-2-yl)hydrazine CAS No. 2375259-09-7

(3-Bromo-6-fluoropyridin-2-yl)hydrazine

Cat. No. B2538684
CAS RN: 2375259-09-7
M. Wt: 206.018
InChI Key: BDXHIIDZEMZDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-6-fluoropyridin-2-yl)hydrazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has a unique chemical structure and properties that make it an attractive candidate for further exploration.

Scientific Research Applications

Environmental and Biological Detection

  • Fluorescent Probes for Hydrazine Detection : Researchers have developed a range of fluorescent probes that are capable of detecting hydrazine (N2H4) with high specificity and sensitivity in various environments, including biological and water samples. These probes operate through different mechanisms, such as intramolecular charge transfer (ICT) pathways, to enable the sensitive and selective sensing of hydrazine, which is crucial due to its high toxicity and potential environmental impact. The probes have applications in environmental water systems, live cell imaging, and even in zebrafish for fluorescence imaging, demonstrating their versatility and importance in monitoring hydrazine levels in diverse settings (Zhu et al., 2019); (Jung et al., 2019).

Synthesis of Fluorinated Compounds

  • Synthesis of Fluorinated Pyrazoles : The reaction of certain precursors with hydrazine has been shown to yield fluorinated pyrazoles, compounds of interest in medicinal chemistry due to their potential therapeutic applications. This synthesis pathway involves unique reactions that allow for the creation of 3-amino-4-fluoropyrazoles, showcasing the utility of hydrazine in generating fluorine-containing compounds that could serve as valuable building blocks in drug development (Surmont et al., 2010).

Medicinal Chemistry Applications

  • Antimicrobial Activity of Synthesized Compounds : Research into the synthesis of new compounds starting from isonicotinic acid hydrazide, treated with hydrazine, has led to the discovery of compounds with significant antimicrobial activity. These findings highlight the potential of hydrazine derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial and fungal infections (Bayrak et al., 2009).

Industrial and Environmental Sensing

  • Sensitive Detection and Imaging in Cells : Innovative fluorescent probes sensitive to hydrazine have been developed for use in living cells, offering a powerful tool for the detection of hydrazine within biological systems. These probes facilitate real-time monitoring of hydrazine exposure, aiding in the study of its effects on cellular health and the environment. The low detection limits and high specificity of these probes make them indispensable in both environmental science and biological research (Zhang et al., 2015).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-fluoro-2-hydrazineylpyridine For instance, the compound’s reactivity may be influenced by the presence of other chemicals in the environment Additionally, factors such as temperature, pH, and light exposure can affect the stability of the compound

properties

IUPAC Name

(3-bromo-6-fluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrFN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXHIIDZEMZDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-2-hydrazineylpyridine

CAS RN

2375259-09-7
Record name 3-bromo-6-fluoro-2-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.